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molecular formula C10H9NO B8628458 3-Methyl-4-(2-oxoethyl)benzonitrile

3-Methyl-4-(2-oxoethyl)benzonitrile

Cat. No. B8628458
M. Wt: 159.18 g/mol
InChI Key: VYMKAWXMQGILPD-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A solution of ethyl 3-(4-cyano-2-methylphenyl)oxirane-2-carboxylate (927 mg, 4.0 mmol) in 10 mL of dry ethanol was cooled to 0° C. Freshly prepared EtONa (12.4 mmol) in 8 mL of ethanol was added and stirred at 0 for 10 min. Then dropwise addition of 0.1 g of water, stirred at 0° C. for 2 hours, and the sodium salt of the epoxy compound was filtered. The sodium salt of the epoxy compound was then dissolved in 5 mL of water and added 5 mL of 1 N of HCl and 20 mL of toluene. The mixture was heated to reflux for 2 hours. The organic phase was separated, washed by saturated sodium chloride, dried over Na2SO4 and distilled off solvent to afford 130 mg of crude 3-methyl-4-(2-oxoethyl)benzonitrile. MS m/z: 160 (M+1)+.
Name
ethyl 3-(4-cyano-2-methylphenyl)oxirane-2-carboxylate
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 mmol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:11][CH:10]2C(OCC)=O)=[C:5]([CH3:17])[CH:4]=1)#[N:2].CC[O-].[Na+].O>C(O)C>[CH3:17][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[CH2:9][CH:10]=[O:11])[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
ethyl 3-(4-cyano-2-methylphenyl)oxirane-2-carboxylate
Quantity
927 mg
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C1C(O1)C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.4 mmol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 0 for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the sodium salt of the epoxy compound was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The sodium salt of the epoxy compound was then dissolved in 5 mL of water
ADDITION
Type
ADDITION
Details
added 5 mL of 1 N of HCl and 20 mL of toluene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed by saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled off solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C=C(C#N)C=CC1CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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